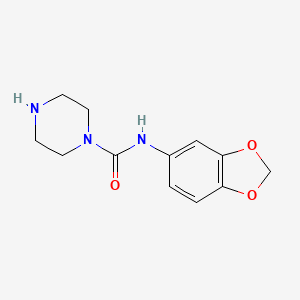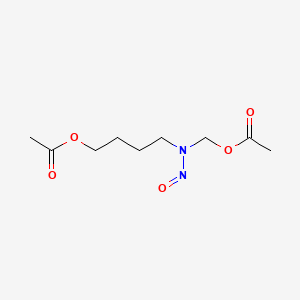
3-(Dodecyloxy)propylammonium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dodecyloxy)propylammonium acetate is a chemical compound with the molecular formula C17H37NO3. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used in research and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of 3-(Dodecyloxy)propylammonium acetate typically involves a two-step process. The first step is the reaction of dodecyl alcohol with 3-chloropropylamine to form 3-(dodecyloxy)propylamine. This reaction is usually carried out under reflux conditions with a suitable solvent such as toluene. The second step involves the reaction of 3-(dodecyloxy)propylamine with acetic acid to form this compound. This reaction is typically carried out at room temperature with stirring .
Analyse Chemischer Reaktionen
3-(Dodecyloxy)propylammonium acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions are carboxylic acids and aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed are primary amines and alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.
Wissenschaftliche Forschungsanwendungen
3-(Dodecyloxy)propylammonium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and processes.
Biology: This compound is used in the preparation of biological samples and as a reagent in biochemical assays.
Medicine: It is used in the formulation of pharmaceutical products and as a stabilizing agent in drug delivery systems.
Industry: This compound is used in the production of cosmetics, detergents, and other industrial products.
Wirkmechanismus
The mechanism of action of 3-(Dodecyloxy)propylammonium acetate involves its interaction with cellular membranes and proteins. The compound can disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It can also interact with proteins, altering their structure and function. These interactions are mediated by the hydrophobic dodecyl group and the hydrophilic ammonium acetate group .
Vergleich Mit ähnlichen Verbindungen
3-(Dodecyloxy)propylammonium acetate can be compared with other similar compounds such as:
3-(Decyloxy)propylammonium acetate: This compound has a shorter alkyl chain, resulting in different physical and chemical properties.
3-(Tetradecyloxy)propylammonium acetate: This compound has a longer alkyl chain, leading to increased hydrophobicity and different reactivity.
3-(Hexadecyloxy)propylammonium acetate: This compound has an even longer alkyl chain, which further increases its hydrophobicity and alters its interactions with other molecules.
These comparisons highlight the uniqueness of this compound in terms of its balance between hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
68123-05-7 |
|---|---|
Molekularformel |
C17H37NO3 |
Molekulargewicht |
303.5 g/mol |
IUPAC-Name |
acetic acid;3-dodecoxypropan-1-amine |
InChI |
InChI=1S/C15H33NO.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16;1-2(3)4/h2-16H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
HWNJCLSJXCSPFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOCCCN.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride](/img/structure/B13771997.png)



![Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate](/img/structure/B13772013.png)
![3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;oxalic acid](/img/structure/B13772019.png)

![2-[(2S,3S,4R,5S,6R)-2-(acetyloxymethyl)-6-[(2S,3R,4R,5S,6S)-2-(acetyloxymethyl)-5-(2-carboxybenzoyl)oxy-4,6-dihydroxyoxan-3-yl]oxy-3,5-dihydroxyoxan-4-yl]oxycarbonylbenzoic acid](/img/structure/B13772028.png)





![2,7-Dimethyl-2,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine](/img/structure/B13772055.png)
